molecular formula C16H13FN4O3S B11481229 3-(4-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11481229
M. Wt: 360.4 g/mol
InChI Key: VAYXGAZAOCMKHM-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Formamido Group: The oxadiazole intermediate is then reacted with formic acid or a formylating agent to introduce the formamido group.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the formamido-oxadiazole intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The thiophene ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxamide, N-(4-fluorophenyl)
  • Benzo[b]thiophene-2-carboxamide derivatives

Uniqueness

N-(2-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)thiophene-2-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C16H13FN4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H13FN4O3S/c17-11-5-3-10(4-6-11)13-20-16(24-21-13)15(23)19-8-7-18-14(22)12-2-1-9-25-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23)

InChI Key

VAYXGAZAOCMKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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